(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

描述

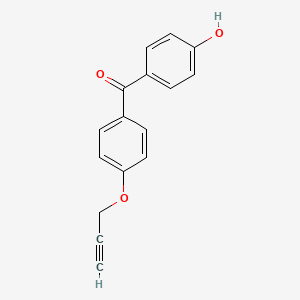

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a trifunctional small molecule featuring:

- A benzophenone core (light-activated for covalent crosslinking).

- A 4-hydroxyphenyl group (providing a synthetic handle for conjugation via hydroxyl reactivity).

- A propargyloxy group (alkyne tag for click chemistry applications, e.g., Cu-catalyzed azide-alkyne cycloaddition).

This compound is widely used in chemical biology as a probe-building block for target identification and covalent modification of biomolecules. Its design enables UV-induced crosslinking to biological targets, followed by downstream analysis using the alkyne tag .

属性

IUPAC Name |

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKIHDJSIXVMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate (CuSO4) and sodium ascorbate.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzophenone derivatives.

Reduction: Formation of 4-hydroxyphenyl alcohol derivatives.

Substitution: Formation of triazole derivatives through click chemistry.

科学研究应用

Chemical Probe Synthesis

One of the primary applications of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is in the synthesis of chemical probes. These probes are essential tools in biological research, allowing scientists to study interactions between biomolecules. The compound's ability to undergo UV light-induced covalent modification enables researchers to attach it to various ligands or pharmacophores, facilitating the exploration of biological targets .

Key Features:

- Light Activation: The benzophenone moiety allows for photochemical reactions, enabling selective modifications under UV light.

- Alkyne Tag: This functional group is crucial for click chemistry applications, allowing for straightforward conjugation with other molecules.

- Hydroxyl Handle: Provides a reactive site for further chemical modifications.

Applications in Drug Development

The compound has potential implications in drug development, particularly for targeting specific diseases through angiogenesis modulation. Research indicates that compounds similar to this compound can be utilized in therapies aimed at treating angiogenesis-mediated diseases, such as certain cancers and eye disorders .

Material Science

In material science, this compound serves as a building block for creating advanced materials with specific optical and electronic properties. Its ability to form covalent bonds with various substrates makes it valuable in developing functionalized polymers and nanomaterials.

Case Study 1: Photochemical Applications

A study demonstrated the use of this compound in synthesizing photoresponsive materials. The incorporation of this compound into polymer matrices allowed for the development of materials that change properties upon exposure to UV light, showcasing its utility in smart materials .

Case Study 2: Biological Targeting

Research involving this compound has shown promising results in selectively modifying proteins within cellular environments. By leveraging its alkyne tag and light activation capabilities, researchers successfully attached it to specific proteins, enabling the study of protein interactions and functions in live cells .

作用机制

The mechanism of action of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to form covalent bonds with biological targets upon activation by UV light . The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the study of complex biological systems .

相似化合物的比较

Comparison with Structurally Similar Methanone Derivatives

Hydroxyphenyl Methanones

(a) Positional Isomer: (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- Structural Difference : Hydroxyl group at the meta position (C3) instead of para (C4).

- Impact: Altered hydrogen-bonding capacity and solubility. Reduced steric accessibility for conjugation reactions compared to the para-substituted analog.

(b) (4-Hydroxyphenyl)(4-(4-hydroxyphenyl)-1H-imidazol-2-yl)methanone

- Structural Features : Replaces the propargyloxy group with a 4-hydroxyphenyl-substituted imidazole.

- Properties :

Propargyloxy-Containing Methanones

(a) [4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide (Compound 17)

- Structural Features: Propargyloxy group retained; methanone linked to a sulfonamide-spirocyclic moiety.

- Applications : Used in SuFEx (Sulfur Fluoride Exchange) chemistry for sulfamide synthesis. Demonstrates the propargyloxy group’s compatibility with diverse reaction conditions .

(b) 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde

Amino-Substituted Methanones

(4-(Dimethylamino)phenyl)(4-(4-(dimethylamino)phenyl)-1H-imidazol-2-yl)methanone

- Structural Features: Dimethylamino groups at both aromatic rings.

- Properties: Higher molecular weight (exact mass: 384.0697) due to bulky substituents. Distinct NMR shifts: Aromatic protons at δ 7.2–7.8 ppm; dimethylamino protons at δ 3.0–3.2 ppm. Antiproliferative activity against cancer cells but lacks click chemistry functionality .

Halogenated and Aromatic Methanones

(4-(4-Fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone

- Structural Features : Fluorophenyl and trimethoxyphenyl groups.

- Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Trimethoxy groups improve lipophilicity, favoring CNS penetration.

Piperazine-Based Methanones

(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (Compound 13)

- Structural Features : Piperazine linker with hydroxyphenyl and bromophenyl groups.

- Properties: Melting point: 190–191°C; Rf: 0.37.

Key Data Tables

Table 1: Physical and Spectroscopic Comparison

Discussion of Structural-Activity Relationships

- Propargyloxy Group : Critical for click chemistry applications but may reduce solubility due to hydrophobicity.

- Hydroxyl Position : Para-substitution (target compound) optimizes conjugation efficiency compared to meta .

- Amino vs. Hydroxyl: Amino groups enhance basicity and H-bond acceptor capacity, favoring receptor interactions but limiting covalent probe utility .

生物活性

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, also known by its CAS number 1208395-99-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group and an alkyne moiety, making it a versatile candidate for various chemical biology applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 252.26 g/mol. Its structure can be represented as follows:

Synthesis

The compound can be synthesized through the reaction of 4,4'-dihydroxybenzophenone with propargyl bromide. This synthetic route allows for the introduction of both the hydroxyl and alkyne functionalities, which are crucial for its biological activity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to act as a chemical probe. The compound contains a light-sensitive benzophenone group that can undergo photochemical reactions, leading to covalent modifications of biological targets when exposed to UV light. This feature is particularly useful in studying protein interactions and cellular processes .

Applications in Research

- Chemical Biology : The compound serves as a trifunctional building block in the synthesis of photoaffinity probes, which are used to investigate protein-ligand interactions.

- Drug Discovery : Its unique functional groups allow for modifications that can enhance binding affinity and specificity towards target proteins, making it a valuable tool in drug development .

- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by inhibiting angiogenesis, which is critical in tumor growth and metastasis .

Study 1: Anti-Angiogenic Properties

A study investigated the effects of this compound on endothelial cell proliferation and migration. Results indicated that the compound significantly inhibited these processes, suggesting potential use in therapies aimed at controlling tumor growth through angiogenesis modulation .

Study 2: Photochemical Applications

Another research focused on the photochemical properties of this compound, demonstrating its efficacy in selectively labeling proteins in live cells upon UV activation. This capability allows researchers to visualize and track protein dynamics within cellular environments, providing insights into cellular mechanisms and disease states .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzophenone core can be functionalized with a propargyl ether group using alkynylation reagents under inert conditions. Refluxing in ethanol with catalysts like K₂CO₃ or CuI (for click chemistry) is common . Optimization involves varying solvents (e.g., DMF for solubility), temperature (60–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Purification by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlet at δ ~10 ppm), and alkyne protons (δ ~2.5 ppm) .

- FT-IR : Confirm O-H stretch (~3200 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and carbonyl (C=O, ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 294.1) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm (aromatic absorption). Calibration curves with standards (0.1–100 µg/mL) ensure accuracy. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity .

Advanced Research Questions

Q. How can the trifunctional nature of this compound (benzophenone, alkyne, hydroxyl) be leveraged in chemical probe design?

- Methodological Answer :

- Photoaffinity Labeling : The benzophenone moiety enables UV-induced crosslinking with target proteins (λ = 365 nm) .

- Click Chemistry : The alkyne tag allows CuAAC (Cu-catalyzed azide-alkyne cycloaddition) with azide-modified biomolecules for pull-down assays .

- Functionalization : The hydroxyl group permits conjugation (e.g., esterification, sulfonation) to introduce fluorophores or biotin for detection .

- Protocol : Incubate probes with biological samples, irradiate for crosslinking, perform click chemistry with azide-agarose beads, and analyze via Western blot or MS.

Q. What strategies resolve contradictions in ADMET data for methanone derivatives during drug development?

- Methodological Answer :

- In Silico Modeling : Use QSAR tools to predict log P, solubility, and BBB permeability. Compare with experimental data (e.g., Caco-2 permeability assays) .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots. Modify substituents (e.g., replacing labile hydroxyl groups with methoxy) to enhance stability.

- Toxicity Screening : Use zebrafish or in vitro cytotoxicity assays (IC50 in HepG2 cells) to differentiate between scaffold toxicity and off-target effects .

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve bond lengths and dihedral angles. Compare with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set). For amorphous samples, use solid-state NMR or powder XRD to infer packing motifs .

Contradiction Analysis & Recommendations

- Synthetic Yield Variability : Discrepancies in yields (40–75%) may stem from moisture-sensitive intermediates. Use Schlenk lines for anhydrous conditions and freshly distilled solvents .

- Biological Activity Conflicts : Inconsistent IC50 values across assays could reflect cell line-specific uptake. Validate with orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。